1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 2-Hydroxyethyl group at position 1, enhancing hydrophilicity.
- Thioether linkage at position 6, connecting to a 2-(4-methoxyphenyl)-2-oxoethyl moiety. The 4-methoxy substituent on the phenyl ring may influence electronic properties and metabolic stability.
Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor and kinase inhibitory effects .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-24-11-4-2-10(3-5-11)13(22)9-25-16-18-14-12(15(23)19-16)8-17-20(14)6-7-21/h2-5,8,21H,6-7,9H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOLRARIUHXYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the thioether linkage: This step involves the reaction of the pyrazolo[3,4-d]pyrimidinone core with a thioether reagent, such as 2-(4-methoxyphenyl)-2-oxoethyl thiol, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thioethers.
Scientific Research Applications
1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its biological activity.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations:
Substituent Diversity: The target compound’s 4-methoxyphenyl group contrasts with HS43’s 3-chlorophenyl and 13g’s 3-fluorobenzyl . The thioether linkage in the target compound differs from HS43’s simpler (2-hydroxyethyl)thio group, which lacks the ketone and aromatic moieties. This structural complexity may influence binding specificity.
Synthetic Accessibility :
- The target compound is synthesized via phenacyl chloride coupling under reflux , whereas ALDH1A inhibitors (e.g., 13g) require multistep reactions with lower yields (~21–22%) . HS43’s synthesis involves polyphosphoric acid or sulfuric acid, suggesting harsh conditions that may limit scalability .
Biological Activity Trends: Chlorophenyl/fluorophenyl substituents (e.g., HS43, 13g) are associated with kinase or enzyme inhibition , while hydrophilic groups (e.g., 2-hydroxyethyl) may improve pharmacokinetics.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 2-hydroxyethyl group and 4-methoxy substituent likely enhance aqueous solubility compared to halogenated analogs (e.g., HS43, 13g).
- Metabolic Stability : Methoxy groups are susceptible to CYP450-mediated demethylation, whereas fluorinated compounds (e.g., 13g) exhibit greater metabolic resistance .
- Thioether Stability : The target compound’s thioether linkage may offer improved oxidative stability over mercapto (-SH) analogs (e.g., 1-(2-hydroxyethyl)-6-mercapto derivative ).
Biological Activity
1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a compound with the CAS number 946333-00-2, belongs to a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₆N₄O₄S
- Molecular Weight : 360.4 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. Notably, compounds with similar structures have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory process.
This compound is believed to exert its effects through the following mechanisms:
- COX Inhibition : Similar compounds have shown significant COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, indicating a potential for selective anti-inflammatory action .
- Antioxidant Properties : The presence of methoxy groups in the structure suggests possible antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions.
In Vitro Studies
Research on related pyrazolo compounds indicates that they exhibit a range of biological activities:
- Inhibition of COX Enzymes : Studies have reported that pyrazole derivatives can inhibit COX enzymes selectively. For example, one study found that a derivative exhibited an IC50 of 0.52 μM against COX-II .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of similar compounds:
- Anti-inflammatory Efficacy : Compounds structurally related to our target compound showed significant reductions in inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Study on Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. One compound demonstrated a superior selectivity for COX-II over COX-I, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
- Comparative Analysis : Another study compared the efficacy of various pyrazole derivatives against established anti-inflammatory drugs like Celecoxib. The results indicated that some derivatives had comparable or superior efficacy with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
